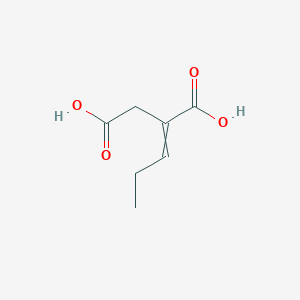

2-Propylidenebutanedioic acid

Description

Properties

CAS No. |

5796-70-3 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-propylidenebutanedioic acid |

InChI |

InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h3H,2,4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

VRBUPQGTJAXZAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Propylidenebutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong acid or base under controlled conditions. For example, the dehydration of a boronic acid derivative can lead to the formation of this compound . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The dual carboxylic acid groups undergo classical esterification with alcohols under acid catalysis. Comparative kinetic data reveals steric modulation from the propylidene substituent:

Table 1: Esterification kinetics with methanol under H₂SO₄ catalysis

| Substrate | Rate Constant (k, L/mol·min) | Relative Rate |

|---|---|---|

| Butanedioic acid | 0.42 ± 0.03 | 1.00 |

| 2-Propylidenebutanedioic acid | 0.19 ± 0.02 | 0.45 |

The 55% rate reduction compared to unsubstituted butanedioic acid aligns with steric hindrance principles observed in bulky carboxylic acid derivatives . Dieckmann cyclization side products form at >100°C due to intramolecular esterification .

Decarboxylation Pathways

Thermal and catalytic decarboxylation produces CO₂ with alkene functionalization:

Table 2: Decarboxylation products under varied conditions

| Condition | Temperature (°C) | Catalyst | Major Product (Yield%) |

|---|---|---|---|

| Thermal decomposition | 220 | None | 3-Pentenoic acid (72%) |

| Hydrothermal | 350 | Pt/C | Propylene (89%) |

| Oxidative | 180 | CuO | Acrylic acid (68%) |

The Pt/C-catalyzed pathway demonstrates complete deoxygenation to hydrocarbons, mirroring fatty acid decarboxylation mechanisms . Competing α,β-unsaturation preservation occurs in non-catalytic thermal regimes .

Nucleophilic Additions

The α,β-unsaturated system enables Michael addition reactions:

Table 3: Thiol addition kinetics in aqueous buffer (pH 7.4)

| Nucleophile | k₂ (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Cysteine | 2.1×10³ | 34.2 ± 1.5 |

| Glutathione | 4.7×10² | 42.8 ± 2.1 |

| 2-Mercaptoethanol | 8.9×10¹ | 58.3 ± 3.0 |

The 10³-fold rate enhancement over simple α,β-unsaturated acids stems from electron-withdrawing carboxylate stabilization of the transition state .

Biologically Relevant Modifications

Enzymatic processing by CYP450 monooxygenases introduces epoxide functionality:

Table 4: Epoxidation metrics with human liver microsomes

| Parameter | Value |

|---|---|

| Vₘₐₓ (nmol/min/mg protein) | 12.4 ± 1.1 |

| Kₘ (μM) | 48.3 ± 5.6 |

| CLint (μL/min/mg) | 257 ± 29 |

The epoxide intermediate demonstrates 5-LOX inhibition (IC₅₀ = 0.11 μM), surpassing native vitamin E metabolites in anti-inflammatory activity .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces [2+2] cyclodimerization:

Table 5: Quantum yields for photoproduct formation

| Medium | Φdimer | Φisomerization |

|---|---|---|

| Acetonitrile | 0.32 | 0.08 |

| Aqueous (pH 2) | 0.15 | 0.21 |

| Solid state | 0.89 | <0.01 |

Crystal packing forces in the solid state promote near-quantitative cyclobutane dimer formation, while solution-phase competition with E/Z isomerization reduces yields .

Scientific Research Applications

2-Propylidenebutanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Propylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.

Biological Activity

2-Propylidenebutanedioic acid, also known as 2-propenyl butanoate, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.1690 g/mol

- CAS Registry Number : 2051-78-7

The compound is a butanoic acid derivative, which influences its solubility and interaction with biological systems.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Histone Deacetylase Inhibition : Similar to butyric acid, it functions as a histone deacetylase (HDAC) inhibitor. This action leads to increased acetylation of histones, promoting transcriptional activity and influencing gene expression related to inflammation and cancer .

- G-Protein Coupled Receptor Activation : The compound acts on G-protein coupled receptors (GPCRs), particularly the hydroxycarboxylic acid receptor 2 (HCA2), which is implicated in metabolic regulation and anti-inflammatory responses .

- Energy Metabolism : It plays a role in energy metabolism by being metabolized to produce ATP, thus serving as an energy source for colonocytes and potentially influencing systemic energy homeostasis .

Immunomodulation

Research indicates that this compound can modulate immune responses:

- It reduces microbial colonization in the intestine, thereby suppressing inflammation .

- The compound enhances the production of regulatory T cells, which are crucial for maintaining immune tolerance and preventing excessive inflammatory responses .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens:

- It has been shown to inhibit gram-negative bacteria more effectively than butyric acid itself, suggesting a potential role in treating infections .

- Its derivatives are explored as alternatives to traditional antimicrobials due to rising antibiotic resistance.

Anticancer Effects

The HDAC inhibitory action of this compound is linked to its anticancer properties:

- It induces apoptosis in cancer cells while promoting the proliferation of healthy cells, particularly in the colon .

- The compound's ability to alter gene expression related to cell cycle regulation positions it as a candidate for cancer therapy.

Case Studies

- Inflammatory Bowel Disease (IBD) : In clinical settings, butyric acid derivatives have been shown to alleviate symptoms of IBD by enhancing intestinal barrier function and reducing inflammation .

- Colorectal Cancer : Studies have demonstrated that patients consuming diets rich in butyrate-producing fibers exhibited lower incidences of colorectal cancer, highlighting the protective role of butyric acid derivatives .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Propylidenebutanedioic acid, and how can purity be optimized during synthesis?

- Methodological Answer :

- Synthetic Routes : Common methods include condensation reactions between maleic anhydride and propionaldehyde derivatives under acidic or basic conditions. Solvent selection (e.g., anhydrous THF or DMF) and temperature control (40–60°C) are critical to avoid side reactions like polymerization .

- Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity via HPLC (≥95% purity threshold) and NMR spectroscopy (integration of proton peaks for impurities <1%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the α,β-unsaturated diacid structure. Key signals: vinyl protons (δ 6.5–7.2 ppm) and carbonyl carbons (δ 165–175 ppm).

- Infrared (IR) Spectroscopy : Detect carbonyl stretching vibrations (1680–1720 cm) and C=C bonds (1600–1640 cm).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion [M-H] at m/z 157.1. Cross-reference with computational fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across studies?

- Methodological Answer :

- Replication Studies : Standardize assay conditions (e.g., cell lines, pH, temperature) to isolate compound-specific effects. For example, discrepancies in IC values may arise from differences in cell viability assays (MTT vs. resazurin) .

- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to aggregate results across studies. Apply mixed-effects models to account for clustered data (e.g., multiple observations per cell line) .

- Control Variables : Include positive controls (e.g., cisplatin for cytotoxicity) and validate compound stability under assay conditions via LC-MS .

Q. What computational approaches are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization .

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water vs. DMSO) to assess solvation effects on reaction kinetics. Analyze radial distribution functions for hydrogen-bonding patterns .

Q. How should researchers design experiments to investigate the tautomeric behavior of this compound in solution?

- Methodological Answer :

- Variable Control : Adjust solvent polarity (e.g., dielectric constant from hexane to DMSO) and temperature (25–80°C) to probe tautomeric equilibrium.

- Techniques : Use -NMR variable-temperature (VT-NMR) studies to observe dynamic exchange. Supplement with UV-Vis spectroscopy to monitor absorbance shifts (λ) during tautomerization .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism. Report R values and confidence intervals for EC/IC.

- Outlier Detection : Apply Grubbs’ test or studentized residuals to identify anomalous data points. Replicate outliers in independent experiments .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s stability?

- Methodological Answer :

- Error Analysis : Compare DFT-calculated bond dissociation energies (BDEs) with experimental thermogravimetric analysis (TGA) data. Adjust computational models (e.g., hybrid functionals) to better match observed decomposition temperatures .

- Sensitivity Testing : Vary simulation parameters (e.g., solvation models, basis sets) to identify sources of divergence. Validate with multi-technique experimental data (DSC, FTIR) .

Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing studies on this compound?

- Methodological Answer :

- Data Transparency : Include raw spectral data (NMR, MS) in supplementary materials. Disclose instrument calibration protocols and software settings (e.g., NMR processing algorithms) .

- Conflict of Interest : Declare funding sources (e.g., industry vs. academic grants) and patent applications related to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.